molecular formula C7H3Cl2N3 B081957 1,4-Dichloropyrido[4,3-d]pyridazine CAS No. 14490-19-8

1,4-Dichloropyrido[4,3-d]pyridazine

Cat. No. B081957
CAS RN: 14490-19-8
M. Wt: 200.02 g/mol
InChI Key: LMVNXZZDBBSCSG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridazines, including 1,4-Dichloropyrido[4,3-d]pyridazine, can be achieved through several methods. One notable method involves the microwave-assisted synthesis of di(pyridin-2-yl)pyridazines via the inverse-electron-demand Diels-Alder reactions between acetylenes and 1,2,4,5-tetrazines, demonstrating an alternative route for synthesizing substituted pyridazines (Hoogenboom, Moore, & Schubert, 2006). Another synthesis pathway highlights the removal of hydrazino, chloro, and mercapto groups from substituted derivatives or by condensation of pyridine-dialdehydes with hydrazine (Paul & Rodda, 1968).

Molecular Structure Analysis

The molecular structure of 1,4-Dichloropyrido[4,3-d]pyridazine and its analogs has been elucidated using various spectroscopic techniques and X-ray diffraction analysis. For example, the compound 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine was synthesized and characterized, highlighting the importance of molecular structure analysis in understanding the properties and reactivity of pyridazine derivatives (Sallam et al., 2021).

Chemical Reactions and Properties

Pyridazine derivatives undergo various chemical reactions, including cycloadditions, substitution, and oxidation processes, which are crucial for their functionalization and application in different domains. The reactions and properties of pyridopyridazines have been extensively studied, providing insights into their reactivity and chemical behavior (Paul & Rodda, 1969).

Physical Properties Analysis

The physical properties of pyridazine compounds, such as melting points, solubility, and crystalline structure, are influenced by their molecular structure. These properties are essential for the compound's applications in material science and pharmaceutical formulations. Studies on compounds like [1,2,5]oxadiazolo[3,4-d]pyridazine 1,5,6-trioxides reveal detailed physical properties, including crystal density and intermolecular interactions, contributing to a comprehensive understanding of these compounds (Ogurtsov et al., 2018).

Chemical Properties Analysis

The chemical properties of 1,4-Dichloropyrido[4,3-d]pyridazine, such as reactivity, stability, and interaction with other chemical entities, are central to its potential applications. The synthesis and herbicidal activities of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives underscore the versatility and broad application spectrum of pyridazine derivatives in creating compounds with desired biological activities (Xu et al., 2008).

Scientific Research Applications

Synthesis and Chemical Properties

Pyridazine derivatives, including 1,4-Dichloropyrido[4,3-d]pyridazine, are known for their unique chemical properties and biological activities. The synthesis of pyridazine derivatives is primarily based on the addition of hydrazine or its derivatives to appropriately disubstituted carbon chains. These compounds exhibit a range of biological activities, particularly related to the cardiovascular system due to their electron-deficient nature and ability to form pyridazinium mono-cations with acids. The structural modification of these compounds allows for the exploration of novel biological activities and applications in medicinal chemistry (Jakhmola et al., 2016).

Biological Activities

Pyridopyridazine derivatives, including structures similar to 1,4-Dichloropyrido[4,3-d]pyridazine, show significant antitumor, antibacterial, analgesic, and diuretic activities. These derivatives are identified as selective inhibitors for phosphodiesterases and have been studied as novel class ligands for GABA-A receptor benzodiazepine binding sites, demonstrating their versatility in drug development and potential applications in treating a broad spectrum of diseases (Wojcicka & Nowicka-Zuchowska, 2018).

Potential in Drug Development

The imidazo[1,2-b]pyridazine scaffold, a related structural motif, has been highlighted for its significant role in medicinal chemistry, offering a variety of bioactive molecules with therapeutic applications. This emphasis on imidazo[1,2-b]pyridazine derivatives underlines the importance of exploring related compounds like 1,4-Dichloropyrido[4,3-d]pyridazine for their potential medicinal applications, particularly as kinase inhibitors and in addressing other therapeutic targets (Garrido et al., 2021).

Heterocyclic N-oxide Derivatives

The exploration of heterocyclic N-oxide molecules, including those derived from pyridazine, highlights their significance in organic synthesis, catalysis, and drug applications. These compounds have shown potential in forming metal complexes, designing catalysts, and their applications in medicinal chemistry, demonstrating the versatile nature of pyridazine derivatives for scientific research and their potential in developing new therapeutic agents (Li et al., 2019).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, and its hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 .

properties

IUPAC Name

1,4-dichloropyrido[3,4-d]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2N3/c8-6-4-1-2-10-3-5(4)7(9)12-11-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMVNXZZDBBSCSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=NN=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30481242
Record name 1,4-Dichloropyrido[4,3-d]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dichloropyrido[4,3-d]pyridazine

CAS RN

14490-19-8
Record name 1,4-Dichloropyrido[4,3-d]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Dichloropyrido[4,3-d]pyridazine
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